Fenvalerate

Beschreibung

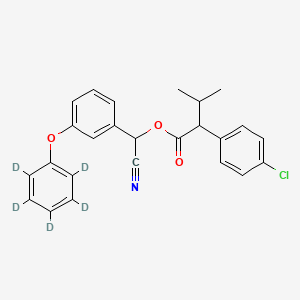

This compound is a carboxylic ester obtained by formal condensation between 2-(4-chlorophenyl)-3-methylbutyric acid and cyano(3-phenoxyphenyl)methanol. It has a role as a pyrethroid ester insecticide and a pyrethroid ester acaricide. It is a carboxylic ester, an aromatic ether and a member of monochlorobenzenes. It is functionally related to a 2-(4-chlorophenyl)-3-methylbutyric acid.

Agricultural, public health and animal husbandry insecticide.this compound is an insecticide. It is a mixture of four optical isomers which have different insecticidal activities. The 2-S alpha (or SS) configuration is the most insecticidally active isomer. This compound consists of about 23% of this isomer. (Wikipedia) this compound has been shown to exhibit steroidogenic function (A7791). this compound belongs to the family of Pyrethroids. These are organic compounds similar to the pyrethrins. Some pyrethroids containing a chrysanthemic acid esterified with a cyclopentenone (pyrethrins), or with a phenoxybenzyl.

synthetic pyrethroid; RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

Eigenschaften

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDWWKZLNGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 | |

| Record name | FENVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017940 | |

| Record name | Fenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenvalerate appears as a clear viscious yellow liquid with a mild odor. Used as broad spectrum insecticide., Yellow liquid; [HSDB] Yellow or brown viscous liquid; [ICSC] Formulated as emulsifiable concentrates, ultra-low volume concentrates, dust powders, and wettable powders; [INCHEM HSG], Solid, YELLOW OR BROWN VISCOUS LIQUID. | |

| Record name | FENVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenvalerate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fenvalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 20 °C (g/L): acetone >450; chloroform >450; methanol >450; hexane 77, Moderately soluble in a range of organic solvents., In water, 2.4X10-2 mg/L at 22 °C (seawater), Solubility in water: none | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.17 at 23 °C/4 °C, Relative density (water = 1): 1.2 | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.5X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Xylene ... may be present in the concentrates ... . | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear yellow viscous liquid | |

CAS No. |

51630-58-1 | |

| Record name | FENVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenvalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51630-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenvalerate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051630581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyano (3-phenoxybenzyl)-2-(4-chlorophenyl)-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6MXZ39302 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenvalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

39.5 - 53.7 °C | |

| Record name | Fenvalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fenvalerate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenvalerate (B1672596) is a synthetic pyrethroid insecticide, acaricide, and a member of the type II pyrethroid class, characterized by the presence of an α-cyano group.[1][2] First marketed in 1976, it has been widely used in agriculture to control a broad spectrum of pests on crops such as cotton, fruits, and vegetables, as well as in public health and animal husbandry.[2] this compound acts as a potent neurotoxin in insects, primarily by modulating the gating kinetics of voltage-gated sodium channels.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and key signaling pathways associated with this compound.

Chemical Structure and Stereoisomerism

This compound, with the chemical formula C₂₅H₂₂ClNO₃, is a racemic mixture of four stereoisomers due to the presence of two chiral centers.[2] The different stereoisomers exhibit varying degrees of insecticidal activity, with the (2S, αS) isomer, known as esthis compound, being the most biologically active.[2]

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate | [2] |

| CAS Number | 51630-58-1 | [2] |

| Molecular Formula | C₂₅H₂₂ClNO₃ | [2] |

| Molecular Weight | 419.9 g/mol | [2] |

| Physical State | Viscous yellow or brown liquid, sometimes partly crystalline at room temperature | [2] |

| Melting Point | 39.5 - 53.7 °C | |

| Boiling Point | Decomposes on distillation; 300 °C at 37 mm Hg | [2] |

| Water Solubility | <1 mg/L at 20°C (practically insoluble) | [2] |

| logP (Octanol-Water Partition Coefficient) | 6.2 | [2] |

| Vapor Pressure | 2.8 × 10⁻⁷ mm Hg at 25°C | [2] |

| Density | 1.175 g/cm³ at 25°C | [2] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several routes. A common method involves the esterification of 3-phenoxybenzaldehyde (B142659) cyanohydrin with 2-(4-chlorophenyl)isovaleroyl chloride.[2] An alternative one-step synthesis is also described below.

Protocol: One-Step Synthesis [5][6]

-

Reactant Preparation: Prepare a mixture of 3-phenoxybenzaldehyde, sodium cyanide, water, and an organic solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of triethylamine (B128534) to the mixture.

-

Acylation: Under stirring, add a toluene (B28343) solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride to the reaction mixture.

-

Reaction: Allow the reaction to proceed at a controlled temperature (ranging from -10 to 90°C) with agitation for 2.5 to 3.5 hours.

-

Work-up: After the reaction is complete, perform a liquid-liquid separation.

-

Purification: Evaporate the solvent from the organic phase to obtain crude this compound. Further purification can be achieved through techniques such as column chromatography.

Analytical Methods

Gas Chromatography (GC)

Gas chromatography, often coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS), is a widely used technique for the analysis of this compound residues.

Protocol: GC Analysis of this compound in Fish Tissues [7]

-

Sample Preparation (Extraction):

-

Homogenize 1 g of tissue with 0.5 g of anhydrous sodium sulfate.

-

Extract the homogenized tissue with 20 mL of a hexane (B92381):acetone (1:2 v/v) mixture. For brain tissue, use 20 mL of acetonitrile (B52724) for extraction.

-

Filter the extract.

-

Evaporate the solvent to a final volume of 1 mL.

-

-

Cleanup (Column Chromatography):

-

Pack a chromatography column with Florisil.

-

Elute the column with 100 mL of hexane, followed by gradients of increasing polarity using hexane and acetone.

-

-

GC-FID Analysis:

-

Instrument: Shimadzu Gas Chromatograph with Flame Ionization Detector (FID).

-

Carrier Gas: Nitrogen at a flow rate of 50 mL/min.

-

Injector Temperature: Not specified.

-

Oven Temperature Program: Isothermal at 120°C.

-

Detector Temperature: 295°C.

-

Injection Volume: 0.5 µL.

-

Quantification: Based on a standard calibration curve.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another common method for the determination of this compound, particularly in environmental and food samples.

Protocol: HPLC Analysis of this compound in Chili Samples using QuEChERS Extraction [8][9]

-

Sample Preparation (QuEChERS Extraction):

-

Weigh 10 g of homogenized chili sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add dSPE sorbents (e.g., primary secondary amine (PSA) and C18).

-

Vortex and centrifuge.

-

-

HPLC-PDA Analysis:

-

Instrument: HPLC system with a Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: Acetonitrile:Methanol:Potassium dihydrogen phosphate (B84403) buffer (50:40:10 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 239 nm.[10]

-

Quantification: Based on a standard calibration curve.

-

Signaling Pathways and Mode of Action

Modulation of Voltage-Gated Sodium Channels

The primary mode of action of this compound is its interaction with voltage-gated sodium channels in the nerve cell membrane of insects.[3][4] this compound binds to the open state of the sodium channel, stabilizing it and preventing its inactivation.[3][4] This leads to a prolonged influx of sodium ions, causing persistent depolarization of the nerve membrane, repetitive firing of neurons, and ultimately paralysis and death of the insect.[3]

Caption: this compound's effect on voltage-gated sodium channels.

Hepatic Lesions via ERK/IKK/NF-κB Signaling

Recent studies have elucidated a signaling pathway through which this compound can induce oxidative hepatic lesions.[11] Exposure to this compound activates the ERK MAPK pathway, which in turn activates IKK and NF-κB. This cascade triggers the transcription of genes that lead to an overload of intracellular calcium, resulting in mitochondrial reactive oxygen species (ROS) generation and subsequent apoptosis of liver cells.[11]

Caption: this compound-induced hepatic apoptosis pathway.

Alterations in Glucose Metabolism via AKT/AMPK Signaling

This compound has also been shown to impact glucose metabolism in hepatoma cells through the AKT/AMPK signaling pathway.[12][13] It can enhance insulin (B600854) receptor phosphorylation and upregulate the phosphorylation of AKT and AMPK.[12][13] This leads to increased glucose uptake and lactate (B86563) production, suggesting an alteration of cellular metabolism.[12][13]

Caption: this compound's effect on AKT/AMPK signaling and glucose metabolism.

Conclusion

This compound remains a significant compound of interest for researchers in toxicology, environmental science, and drug development. Its well-characterized interaction with voltage-gated sodium channels provides a classic model for insecticide neurotoxicity. Furthermore, emerging research into its effects on other signaling pathways, such as those involved in hepatic function and cellular metabolism, highlights the need for continued investigation into its broader biological impacts. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Interactions of the pyrethroid this compound with nerve membrane sodium channels: temperature dependence and mechanism of depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102675149A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. CN1609099A - The preparation method of this compound - Google Patents [patents.google.com]

- 7. fisheriesjournal.com [fisheriesjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. thescipub.com [thescipub.com]

- 10. ijsit.com [ijsit.com]

- 11. This compound induces oxidative hepatic lesions through an overload of intracellular calcium triggered by the ERK/IKK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound exposure induces AKT/AMPK-dependent alterations in glucose metabolism in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound exposure induces AKT/AMPK-dependent alterations in glucose metabolism in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Stereoisomers of Fenvalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for fenvalerate (B1672596), a widely used pyrethroid insecticide. It delves into the chemical properties and biological activities of its stereoisomers, offering detailed experimental protocols for its synthesis and stereoisomer separation. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction to this compound

This compound is a synthetic pyrethroid insecticide effective against a broad spectrum of pests in agriculture and public health.[1] Its chemical structure, (RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate, contains two chiral centers, giving rise to four stereoisomers.[2] These isomers exhibit different insecticidal activities, with the (2S, αS) configuration, known as esthis compound, being the most potent.[1][2] Technical grade this compound is a racemic mixture of these four isomers.[2]

Synthesis of this compound

The commercial synthesis of this compound is primarily achieved through the esterification of 2-(4-chlorophenyl)-3-methylbutyric acid with α-cyano-3-phenoxybenzyl alcohol.[1][3] A common industrial method involves a multi-step process, including the formation of an acid chloride intermediate. A more streamlined "one-pot" synthesis has also been developed.

Synthesis of Precursors

2.1.1. 2-(4-Chlorophenyl)-3-methylbutyric Acid

This key intermediate can be synthesized through various routes. One common method involves the alkylation of 4-chlorophenylacetic acid.[4]

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-3-methylbutyric Acid

-

Materials: 4-Chlorophenylacetic acid, isopropyl chloride, potassium hydroxide (B78521), xylene.

-

Procedure:

-

Prepare a dispersion of fine potassium hydroxide (0.33 mol) in xylene.

-

Add a xylene solution of 4-chlorophenylacetic acid and isopropyl chloride (0.22 mol).

-

Heat the reaction mixture to 70-80°C and maintain for approximately 50 minutes.

-

After the reaction is complete, pour the mixture into water and separate the organic and aqueous layers.

-

Concentrate the organic layer and remove xylene by distillation.

-

The final product can be purified by reduced pressure distillation.

-

-

Yield: Approximately 91%.[4]

2.1.2. α-Cyano-3-phenoxybenzyl Alcohol

This alcohol moiety is typically prepared by the reaction of 3-phenoxybenzaldehyde (B142659) with a cyanide source.

Experimental Protocol: Synthesis of α-Cyano-3-phenoxybenzyl Alcohol

-

Materials: 3-Phenoxybenzaldehyde, sodium cyanide, a suitable solvent (e.g., toluene (B28343), dimethylformamide), and a catalyst (e.g., triethylamine (B128534) or a phase transfer catalyst).

-

Procedure:

-

Dissolve 3-phenoxybenzaldehyde in the chosen solvent.

-

Add an aqueous solution of sodium cyanide and the catalyst.

-

Stir the mixture at a controlled temperature to form the cyanohydrin intermediate.

-

The resulting α-cyano-3-phenoxybenzyl alcohol can be used directly in the next step or isolated.

-

This compound Synthesis: Esterification

2.2.1. Two-Step Synthesis via Acid Chloride

This method involves converting the carboxylic acid to a more reactive acid chloride, which is then reacted with the alcohol.

Experimental Protocol: Two-Step Synthesis of this compound

-

Step 1: Synthesis of 2-(4-chlorophenyl)-3-methylbutyryl chloride

-

React 2-(4-chlorophenyl)-3-methylbutyric acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[3]

-

The reaction is typically carried out in an inert solvent.

-

The resulting acid chloride is often used directly in the next step without further purification.

-

-

Step 2: Esterification

2.2.2. One-Pot Synthesis

This method simplifies the process by combining the formation of the cyanohydrin and the esterification in a single reaction vessel.

Experimental Protocol: One-Pot Synthesis of this compound [5]

-

Materials: 3-phenoxybenzaldehyde, sodium cyanide, 2-(4-chlorophenyl)-3-methylbutyryl chloride, triethylamine, toluene, and water.

-

Procedure:

-

In a reaction flask, combine 3-phenoxybenzaldehyde (e.g., 24.73g, 98.5%), sodium cyanide (e.g., 6.06g, 97%), water, and toluene.

-

Add a catalytic amount of triethylamine.

-

Under stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol).

-

Allow the reaction to proceed at room temperature overnight.

-

After completion, separate the layers and evaporate the solvent to obtain the this compound product.

-

-

Yield: Up to 99.1% with a purity of 96.0%.[5]

Synthetic Pathway Diagram

Caption: Synthetic pathways for this compound.

Stereoisomers of this compound

This compound possesses two chiral centers, one in the acid moiety at the C-2 position and one in the alcohol moiety at the α-carbon. This results in four stereoisomers, which are two pairs of enantiomers.[2] The nomenclature for these isomers is based on the (R/S) configuration at each chiral center: (2R, αR), (2R, αS), (2S, αR), and (2S, αS).

Insecticidal Activity of Stereoisomers

The insecticidal activity of the four stereoisomers varies significantly. The (2S, αS)-isomer, also known as esthis compound, is the most biologically active component.[1][2] The commercial this compound product is a racemic mixture containing approximately 23% of the highly active (2S, αS)-isomer.[1]

Table 1: Relative Insecticidal Activity of this compound Stereoisomers

| Stereoisomer | Configuration | Relative Insecticidal Activity |

| Isomer A | (2S, αS) | Most Active |

| Isomer B | (2S, αR) | Moderately Active |

| Isomer C | (2R, αS) | Low Activity |

| Isomer D | (2R, αR) | Least Active |

Stereoisomer Relationship Diagram

Caption: Stereoisomers of this compound.

Separation and Analysis of Stereoisomers

The separation of this compound stereoisomers is crucial for studying their individual biological activities and for the quality control of commercial products. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the most common method for this purpose.

Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A Pirkle-type column, such as one with (R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to a silica (B1680970) support, is effective.[6]

-

Mobile Phase: A mixture of n-hexane, 1,2-dichloroethane, and ethanol (B145695) in appropriate ratios can be used. The exact composition may need to be optimized for the specific column and system.

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute the isomers using the optimized mobile phase.

-

Detect the separated isomers using a UV detector. The elution order of the isomers will depend on the specific chiral stationary phase used.

-

Quantitative Data

Table 2: Synthesis Yields

| Reaction Step | Product | Reported Yield | Reference |

| Alkylation | 2-(4-Chlorophenyl)-3-methylbutyric acid | 91% | [4] |

| One-Pot Synthesis | This compound | 99.1% | [5] |

Table 3: Toxicity of this compound Isomers to Aquatic Organisms

Conclusion

The synthesis of this compound is a well-established industrial process, with opportunities for optimization through one-pot procedures. The presence of four stereoisomers with varying insecticidal activities highlights the importance of stereoselective synthesis and analysis. The (2S, αS)-isomer, esthis compound, is the most potent, and its enrichment or isolation is a key aspect of producing more effective and environmentally targeted insecticides. This guide provides a foundational understanding for researchers and professionals working on the development and analysis of pyrethroid insecticides.

References

- 1. This compound | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound (Ref: OMS 2000) [sitem.herts.ac.uk]

- 4. 2-(4-Chlorophenyl)-3-methylbutyric acid CAS#: 2012-74-0 [m.chemicalbook.com]

- 5. CN1609099A - The preparation method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Environmental Fate of Fenvalerate: A Technical Guide to its Degradation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the degradation pathways of fenvalerate (B1672596), a synthetic pyrethroid insecticide, in terrestrial and aquatic environments. Understanding the environmental fate of this compound is critical for assessing its ecological impact and for the development of bioremediation strategies. This document provides a comprehensive overview of the abiotic and biotic mechanisms that govern the transformation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.

Introduction to this compound and its Environmental Significance

This compound is a broad-spectrum insecticide used in agriculture and animal husbandry.[1] Structurally, it is a carboxylic ester derived from 2-(4-chlorophenyl)-3-methylbutyric acid and cyano(3-phenoxyphenyl)methanol.[1] Its persistence in the environment is a concern due to its toxicity to non-target organisms, particularly aquatic invertebrates and fish.[2][3] The degradation of this compound in soil and water is influenced by a combination of factors including soil type, moisture, temperature, pH, and microbial activity.[2][4] Both abiotic processes, such as photodegradation and hydrolysis, and biotic processes, primarily microbial metabolism, contribute to its breakdown.[2]

Degradation of this compound in Soil

In soil environments, microbial degradation is the principal mechanism for the dissipation of this compound.[4] The rate of degradation is generally faster under aerobic conditions.[4] Numerous bacterial strains capable of utilizing this compound as a carbon source have been isolated and identified, playing a crucial role in its detoxification.[4][5]

Microbial Degradation Pathways

The microbial breakdown of this compound is initiated by the cleavage of the ester linkage, a reaction catalyzed by esterase enzymes produced by various soil microorganisms.[2][4] This initial step yields two primary metabolites: 2-(4-chlorophenyl)-3-methylbutyric acid and 3-phenoxybenzyl alcohol or its oxidized forms, 3-phenoxybenzaldehyde (B142659) and 3-phenoxybenzoic acid.[5][6] These intermediates are then further metabolized through various pathways.

For instance, Bacillus flexus strain XJU-4 has been shown to degrade 3-phenoxybenzoate to protocatechuate and catechol, which are then funneled into the meta-cleavage pathway.[5] Similarly, Citrobacter freundii CD-9 degrades this compound into a variety of metabolites, including o-phthalaldehyde, a newly identified degradation product.[7][8] The complete mineralization of this compound ultimately results in the formation of carbon dioxide.[2][4]

References

- 1. This compound | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.sciepub.com [pubs.sciepub.com]

- 3. Chemistry and fate of this compound and esthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.sciepub.com [pubs.sciepub.com]

- 5. Aerobic degradation of this compound by a Gram-positive bacterium, Bacillus flexus strain XJU-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradation and metabolic pathway of this compound by Citrobacter freundii CD-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Fenvalerate's Toxicological Profile in Non-Target Organisms: A Technical Guide

An In-depth Examination of the Ecotoxicological Impacts of a Broad-Spectrum Pyrethroid Insecticide

Abstract

Fenvalerate (B1672596), a synthetic pyrethroid insecticide, has been widely utilized in agriculture and public health for its high efficacy against a broad spectrum of insect pests. However, its application has raised significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in aquatic invertebrates, fish, birds, and mammals. It synthesizes quantitative toxicity data, details experimental methodologies for assessing its effects, and visually represents the key signaling pathways involved in its mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental toxicology, offering a consolidated repository of information to inform risk assessment and guide future research.

Introduction

This compound is a type II pyrethroid insecticide characterized by the presence of an alpha-cyano group in its structure.[1] This structural feature contributes to its potent neurotoxic effects in insects.[1] While designed to be effective at low application rates, this compound's lipophilic nature and persistence in certain environmental compartments can lead to unintended exposure and adverse effects in a variety of non-target species.[2] This guide delves into the extensive body of research documenting these effects, with a focus on providing clear, quantitative data and detailed experimental context.

Toxicological Effects on Non-Target Organisms

The toxicity of this compound varies significantly across different taxa, with aquatic organisms being particularly susceptible.

Aquatic Invertebrates

Aquatic invertebrates, such as daphnids, are highly sensitive to this compound. Exposure can lead to immobilization, reduced reproductive output, and mortality at very low concentrations.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

| Daphnia magna | 48-h EC50 (Immobilization) | 0.05 | 48 hours | [3] |

| Daphnia magna | 21-day LOEC (Reproduction) | 0.15 | 21 days | |

| Hyalella azteca | 42-day LOEC | 0.05 | 42 days | |

| Copepod | 21-day LOEC | 0.15 | 21 days |

Fish

This compound is extremely toxic to fish, with acute exposure leading to rapid mortality. Sub-lethal effects include altered swimming behavior, respiratory distress, and biochemical changes.

Table 2: Acute Toxicity of this compound to Various Fish Species

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

| Bluegill (Lepomis macrochirus) | 96-h LC50 | 0.26 | 96 hours | [3] |

| Fathead minnow (Pimephales promelas) | 96-h LC50 | 0.33 | 96 hours | [3] |

| Rainbow trout (Oncorhynchus mykiss) | 96-h LC50 | 1.2 | 96 hours | [3] |

| Atlantic salmon (Salmo salar) | 96-h LC50 | 1.2 | 96 hours | [3] |

| Sheepshead minnow (Cyprinodon variegatus) | 96-h LC50 | 4.4 | 96 hours | [3] |

| Catla (Catla catla) | 96-h LC50 (static) | 3.8 | 96 hours | [4] |

| Catla (Catla catla) | 96-h LC50 (continuous flow) | 1.3 | 96 hours | [4] |

| Zebrafish (Danio rerio) | 96-h LC50 | - | 96 hours | [5] |

Birds

Birds are generally less sensitive to this compound compared to aquatic organisms. High doses are required to elicit acute toxic effects.

Table 3: Acute and Dietary Toxicity of this compound to Birds

| Species | Endpoint | Value | Reference |

| Bobwhite quail (Colinus virginianus) | Acute Oral LD50 (adult) | > 4000 mg/kg | [1] |

| Bobwhite quail (Colinus virginianus) | 8-day Dietary LC50 | > 15,000 ppm | [1] |

Mammals

This compound exhibits moderate acute toxicity in mammals. The primary target is the central nervous system, with exposure leading to symptoms such as tremors, ataxia, and salivation.[1]

Table 4: Acute Toxicity of this compound in Mammals

| Species | Route | Vehicle | LD50 (mg/kg bw) | Reference |

| Rat | Oral | Vehicle dependent | ≥ 451 | [1][2] |

| Mouse | Oral | Vehicle dependent | ≥ 100 | [1][2] |

| Rat | Dermal | - | 5000 | [1][2] |

| Wistar Rat | Oral | Groundnut oil | 426.58 | [6] |

Other Non-Target Organisms

-

Bees: this compound is highly toxic to honeybees through both contact and oral exposure.[7]

-

Soil Organisms: While this compound can impact soil microbial populations, the effects are generally considered to be slight compared to other insecticides.

Mechanisms of Toxicity and Signaling Pathways

Neurotoxicity: Disruption of Sodium Channels

The primary mechanism of this compound-induced neurotoxicity involves the modulation of voltage-gated sodium channels in nerve cell membranes. This compound binds to the open state of these channels, prolonging the influx of sodium ions and leading to repetitive nerve firing and eventual paralysis.

Oxidative Stress and Cellular Damage

This compound exposure has been shown to induce oxidative stress in various tissues. This involves the overproduction of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and apoptosis. The ERK/IKK/NF-κB signaling pathway has been implicated in mediating these effects, leading to an overload of intracellular calcium and subsequent mitochondrial dysfunction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the toxicological profile of this compound.

Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour period.

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).[8]

-

Test Conditions:

-

System: Static, semi-static, or flow-through. A semi-static system with renewal of the test solution every 24 hours is often preferred for substances like this compound to maintain exposure concentrations.

-

Temperature: Maintained within ± 1°C of the optimal temperature for the chosen species.

-

Loading: The number of fish per volume of test solution should not be so high as to deplete the dissolved oxygen to below 60% of the air saturation value.

-

-

Procedure:

-

Healthy, acclimated fish are randomly distributed into test chambers.

-

Fish are exposed to a range of at least five concentrations of this compound, typically in a geometric series, and a control.[8]

-

Observations for mortality and clinical signs of toxicity are made at 24, 48, 72, and 96 hours.

-

The LC50 values and their 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).[8]

-

Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay assesses the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus in erythroblasts.[9]

-

Test Organism: Typically mice or rats.

-

Procedure:

-

Animals are administered this compound, usually by oral gavage or intraperitoneal injection, at a minimum of three dose levels, along with a negative and a positive control group.[10]

-

Bone marrow is typically sampled 24 and 48 hours after a single treatment. For peripheral blood, samples are usually taken at 36-48 and 72 hours.

-

Bone marrow or peripheral blood smears are prepared and stained.

-

A sufficient number of polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of cytotoxicity.

-

Statistical analysis is performed to determine if there is a significant, dose-related increase in the frequency of micronucleated PCEs.

-

Reproductive/Developmental Toxicity Screening Test (OECD 414)

This study provides information on the potential effects of a substance on embryonic and fetal development.[11]

-

Test Organism: Preferably rats or rabbits.

-

Procedure:

-

Pregnant females are administered this compound daily from implantation to the day before caesarean section.[12] At least three dose levels and a concurrent control are used.

-

Maternal observations include clinical signs, body weight, and food consumption.

-

On the day before expected delivery, females are euthanized, and a caesarean section is performed.

-

Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

-

Data are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity.

-

Biochemical Assays for Oxidative Stress

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

Tissue homogenate is mixed with thiobarbituric acid (TBA) reagent.

-

The mixture is heated to form a pink-colored MDA-TBA adduct.

-

The absorbance is measured spectrophotometrically at approximately 532 nm.

-

-

Superoxide (B77818) Dismutase (SOD) Activity Assay:

-

This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

The SOD in the sample competes for the superoxide radicals, thus inhibiting the formation of formazan (B1609692) dye.

-

The absorbance is read at approximately 560 nm. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[13]

-

-

Catalase (CAT) Activity Assay:

-

The assay measures the decomposition of hydrogen peroxide (H2O2) by catalase in the sample.

-

The rate of disappearance of H2O2 is monitored by measuring the decrease in absorbance at 240 nm.

-

Conclusion

The toxicological profile of this compound reveals a significant hazard to non-target organisms, particularly those in aquatic environments. Its potent neurotoxic action, coupled with the potential for inducing oxidative stress and genotoxicity, underscores the need for careful risk assessment and management of its use. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals working to evaluate and mitigate the environmental impact of this and similar compounds. Further research should continue to explore the sub-lethal and chronic effects of this compound, especially in the context of environmentally relevant concentrations and mixture toxicities.

References

- 1. apps.who.int [apps.who.int]

- 2. fao.org [fao.org]

- 3. epa.gov [epa.gov]

- 4. PhishPharm - Detail [accessdata.fda.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. bepls.com [bepls.com]

- 7. This compound (Ref: OMS 2000) [sitem.herts.ac.uk]

- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 9. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. tiarisbiosciences.com [tiarisbiosciences.com]

Fenvalerate: An In-depth Technical Guide on its Endocrine-Disrupting Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenvalerate (B1672596), a type II synthetic pyrethroid insecticide, has been widely used in agriculture and domestic settings. Growing evidence indicates that this compound can act as an endocrine-disrupting chemical (EDC), interfering with the normal functioning of the hormonal systems in both wildlife and humans. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of this compound, focusing on its mechanisms of action on various hormonal axes, including the hypothalamic-pituitary-gonadal (HPG) axis and the thyroid system. This document summarizes key quantitative data from in vivo and in vitro studies, details relevant experimental protocols, and visualizes the molecular pathways affected by this compound exposure. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of EDCs and their toxicological implications.

Introduction

Endocrine-disrupting chemicals are exogenous substances that alter the functions of the endocrine system and consequently cause adverse health effects in an intact organism, its progeny, or (sub)populations.[1] this compound has been identified as one such chemical, with numerous studies demonstrating its potential to interfere with hormonal signaling pathways.[1][2] This guide will delve into the specific endocrine-disrupting activities of this compound, providing a detailed examination of its effects on steroidogenesis, reproductive health, and thyroid hormone homeostasis.

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis and Steroidogenesis

This compound has been shown to exert significant effects on the HPG axis, primarily by disrupting steroidogenesis and exhibiting estrogenic and anti-androgenic activities.

Disruption of Steroidogenesis

In vitro studies using rat granulosa cells have demonstrated that this compound can directly inhibit the production of key steroid hormones, progesterone (B1679170) (P4) and 17β-estradiol (E2), in a dose-dependent manner.[3][4] This inhibition is observed in both basal and follicle-stimulating hormone (FSH)-stimulated conditions.[4][5] The mechanism appears to involve multiple sites, including the inhibition of the cAMP-dependent protein kinase pathway and a reduction in the expression of the P450 side-chain cleavage enzyme (P450scc).[5] Interestingly, while this compound decreases progesterone production, it has been observed to increase the mRNA level of P450scc, suggesting a potential compensatory mechanism or a more complex regulatory role.[4][6] Furthermore, the mRNA level of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme crucial for estrogen synthesis, is dramatically reduced by this compound.[4][6]

In vivo studies in male rats have shown that exposure to this compound leads to a decrease in serum and testicular testosterone (B1683101) levels.[7][8] This is accompanied by a downregulation of testicular testosterone biosynthetic enzymes, including P450(17α) and P450scc.[7][9]

Table 1: Quantitative Effects of this compound on Steroid Hormone Production and Related Gene Expression

| Experimental System | Endpoint | This compound Concentration/Dose | Observed Effect | Reference |

| Cultured Rat Granulosa Cells | Progesterone (P4) Production | 125 µmol/L | 68.6% reduction | [6] |

| Cultured Rat Granulosa Cells | 17β-Estradiol (E2) Production | 125 µmol/L | 32.4% reduction | [6] |

| Cultured Rat Granulosa Cells | P450scc mRNA Level | 25, 125 µmol/L | Increased | [4][6] |

| Cultured Rat Granulosa Cells | 17β-HSD mRNA Level | 25, 125 µmol/L | Dramatically reduced | [4][6] |

| Adult Male SD Rats (15 days) | Serum FSH | ≥ 12 mg/kg | Markedly increased | [7] |

| Adult Male SD Rats (15 days) | Serum LH | 12 mg/kg | Increased | [7] |

| Adult Male SD Rats (30 days) | Serum FSH | ≥ 12 mg/kg | Significantly elevated | [7] |

| Adult Male SD Rats (30 days) | Testis Homogenate Testosterone | 2.4 mg/kg | Diminished | [7] |

| Adult Male SD Rats (30 days) | Testis Homogenate Testosterone | ≥ 12 mg/kg | Decreased | [7] |

Estrogenic and Anti-Androgenic Effects

This compound has demonstrated estrogenic activity in various experimental models. It can induce the translocation of cytosolic estrogen receptor-α (ERα) to the nucleus via ERα dimerization.[10][11] This activation of ERα can lead to downstream effects such as lipid accumulation in adipocytes.[10][11] However, some studies have reported conflicting results, with some in vivo assays like the uterotrophic assay failing to show a significant estrogenic effect.[1][5] This discrepancy may be due to differences in experimental design, dosage, and the specific endpoints measured.

In terms of anti-androgenic activity, this compound has been shown to competitively interact with human skin fibroblast androgen receptors.[12] However, the Hershberger assay, a standard in vivo screening test for androgenic and anti-androgenic effects, did not show any significant androgenic or antiandrogenic effects of this compound at doses below those causing systemic toxicity.[5][9]

Effects on the Thyroid Axis

This compound can also disrupt the hypothalamic-pituitary-thyroid (HPT) axis, although the reported effects are somewhat contradictory across different studies. Some studies have reported that this compound administration leads to a significant elevation of circulatory thyroid hormones, tri-iodothyronine (T3) and thyroxine (T4).[8] Conversely, other research has shown a dose-dependent decrease in T4 and T3 levels with an elevation in thyroid-stimulating hormone (TSH).[3] The effects of this compound on thyroid hormones may also be influenced by the nutritional status of the organism, particularly selenium and iodine levels.[3] For instance, in iodine-deficient rats, this compound caused a significant increase in T4 and a significant elevation in TSH.[3]

Table 2: Quantitative Effects of this compound on Thyroid Hormone Levels

| Experimental System | Endpoint | This compound Dose | Duration | Observed Effect | Reference |

| Male Wistar Rats | Circulatory T3 | 100 and 200 mg/kg/day (i.p.) | 45 days | Significant elevation | [8] |

| Male Wistar Rats | Circulatory T4 | 100 and 200 mg/kg/day (i.p.) | 45 days | Significant elevation | [8] |

| Healthy Male Wistar Rats | Total T4 (TT4) | Not specified | Not specified | No effect | [3] |

| Healthy Male Wistar Rats | Total T3 (TT3) | Not specified | Not specified | Dramatic increase | [3] |

| Healthy Male Wistar Rats | TSH | Not specified | Not specified | Insignificant decrease | [3] |

| Iodine-Deficient Rats | Total T4 (TT4) | Not specified | Not specified | Significant increase | [3] |

| Iodine-Deficient Rats | TSH | Not specified | Not specified | Significant elevation | [3] |

Signaling Pathway Disruption

Recent research has begun to elucidate the molecular signaling pathways that are disrupted by this compound. One key pathway identified is the ERK/IKK/NF-κB pathway. This compound has been shown to activate ERK MAPK, which in turn activates IKK and NF-κB.[13] This signaling cascade can trigger an overload of intracellular calcium, leading to reactive oxygen species (ROS) generation in the mitochondria and subsequent cellular apoptosis.[13]

Experimental Protocols

In Vitro Steroidogenesis Assay in Rat Granulosa Cells

Objective: To assess the direct effects of this compound on progesterone and estradiol (B170435) production.

Methodology:

-

Cell Culture: Primary rat granulosa cells (rGCs) are isolated from immature female rats and cultured in a serum-free medium.[4][5]

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 25, 125, 625 µmol/L) for a specified period (e.g., 24 hours).[4] In some experiments, cells are co-treated with FSH to assess effects on stimulated steroidogenesis.[4][5]

-

Hormone Measurement: Concentrations of progesterone and 17β-estradiol in the culture medium are measured by radioimmunoassay (RIA).[4]

-

Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA levels of steroidogenic enzymes (e.g., P450scc, 17β-HSD) are quantified using semi-quantitative or real-time RT-PCR.[4]

Uterotrophic Assay in Immature Rats (OECD Test Guideline 440)

Objective: To assess the in vivo estrogenic activity of this compound.

Methodology:

-

Animals: Immature female rats (e.g., 21-22 days old) are used.[14][15]

-

Dosing: this compound is administered daily for three consecutive days by oral gavage or subcutaneous injection at various dose levels (e.g., 0.4, 1, 4, 8, or 40 mg/kg).[1] A positive control group receiving a known estrogen (e.g., 17α-ethinylestradiol) and a vehicle control group are included.

-

Necropsy: On the fourth day, approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).[14]

-

Endpoint: A statistically significant increase in uterine weight in the this compound-treated groups compared to the vehicle control group indicates estrogenic activity.

Hershberger Assay in Castrated Male Rats (OECD Test Guideline 441)

Objective: To assess the in vivo androgenic and anti-androgenic activity of this compound.

Methodology:

-

Animals: Peripubertal male rats are castrated and allowed a post-surgical recovery period.[12][16]

-

Dosing:

-

Androgenicity: Rats are treated with this compound daily for 10 consecutive days at various dose levels. A vehicle control and a positive control (e.g., testosterone propionate) are included.[17]

-

Anti-androgenicity: Rats are co-administered a reference androgen (e.g., testosterone propionate) and this compound daily for 10 consecutive days. A control group receiving only the reference androgen and a positive anti-androgen control group (e.g., flutamide) are included.[17]

-

-

Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[16][18]

-

Endpoint:

-

Androgenicity: A statistically significant increase in the weight of two or more of the target tissues compared to the vehicle control indicates androgenic activity.[16]

-

Anti-androgenicity: A statistically significant decrease in the weight of two or more of the target tissues compared to the group receiving the reference androgen alone indicates anti-androgenic activity.[17]

-

Conclusion

The evidence presented in this technical guide strongly supports the classification of this compound as an endocrine-disrupting chemical. Its ability to interfere with steroidogenesis, mimic estrogenic actions, and disrupt thyroid hormone homeostasis highlights its potential to adversely affect reproductive and developmental health. The detailed experimental protocols and quantitative data provided herein offer a valuable resource for researchers and professionals working to understand and mitigate the risks associated with exposure to this compound and other EDCs. Further research is warranted to fully elucidate the complex mechanisms of this compound's endocrine-disrupting activities and to assess its impact on human health, particularly during critical developmental windows. The visualization of the ERK/IKK/NF-κB signaling pathway provides a starting point for investigating the broader cellular impacts of this compound beyond direct hormonal mimicry.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. oecd.org [oecd.org]

- 3. belmagumusel.com [belmagumusel.com]

- 4. Effects of this compound on steroidogenesis in cultured rat granulosa cells [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on progesterone production in cultured rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. besjournal.com [besjournal.com]

- 7. [Effects of this compound on reproductive and endocrine systems of male rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steroidogenic alterations in testes and sera of rats exposed to formulated this compound by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.who.int [apps.who.int]

- 10. Effect of pyrethroid pesticides on the testis of male rats: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Confirmation of the steroid hormone receptor-mediated endocrine disrupting potential of this compound following the Organization for Economic Cooperation and Development test guidelines, and its estrogen receptor α-dependent effects on lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. This compound induces oxidative hepatic lesions through an overload of intracellular calcium triggered by the ERK/IKK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. urosphere.com [urosphere.com]

- 16. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Mobility of Fenvalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of fenvalerate (B1672596), a synthetic pyrethroid insecticide. The information is compiled from various scientific studies and presented to assist researchers and scientists in understanding its behavior in the environment. This document details its physicochemical properties, degradation pathways, mobility in soil and water, and potential for bioaccumulation.

Physicochemical Properties

This compound is a non-systemic insecticide and acaricide with contact and stomach action.[1] It is a mixture of four optical isomers, with the (2S, αS) configuration being the most insecticidally active.[1][2] Its environmental behavior is significantly influenced by its physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H22ClNO3 | [2] |

| Molar Mass | 419.91 g/mol | [2] |

| Physical State | Yellow or brown viscous liquid | [3][4] |

| Water Solubility | ~2 µg/L | [2][3] |

| Vapor Pressure | 0.037 mPa (at 25 °C) | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 6.2 | [3][4] |

| Henry's Law Constant | 3.4 x 10-8 atm-cu m/mole (estimated) | [4] |

Table 1: Physicochemical Properties of this compound

The low water solubility and high octanol-water partition coefficient of this compound indicate its lipophilic nature, suggesting a tendency to partition into organic matter and biota rather than remaining in the aqueous phase.[3][4][5] Its low vapor pressure suggests that volatilization from moist soil and water surfaces is not a significant dissipation pathway.[4]

Environmental Degradation

This compound is subject to degradation in the environment through various abiotic and biotic processes, including photolysis, hydrolysis, and microbial degradation. It is considered moderately persistent in soil and water systems.[1][6]

Abiotic Degradation

This compound is susceptible to photodegradation in water and on soil surfaces when exposed to sunlight.[3] The primary photochemical reactions include ester cleavage, hydrolysis of the cyano group, and decarboxylation.[3]

-

In Water: The half-life of this compound in river water due to photolysis can range from 4 to 15 days.[3] Studies have shown rapid photolysis in distilled water, aqueous acetone, and natural waters with half-lives of approximately 4 days in summer and 13-15 days in winter.[1]

-

On Soil: On soil surfaces, the photodegradation half-life is reported to be between 1 and 18 days.[3]

This compound is unstable in alkaline media due to the hydrolysis of the ester linkage.[3] It is more stable in acidic to neutral conditions, with optimal stability at pH 4.[3]

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of this compound in soil and aquatic environments. Several bacterial strains capable of degrading this compound have been isolated and studied.

-

In Soil: The half-life of this compound in soil is reported to be between 15 days and 3 months.[3] The degradation rate is influenced by soil type, organic matter content, pH, temperature, and moisture.[7] Microbial activity is a key factor, as degradation is significantly slower in sterilized soil.[7]

-

By Microorganisms: Studies have identified specific bacteria, such as Citrobacter freundii and Bacillus cereus, that can efficiently degrade this compound.[5][7][8][9] For instance, Citrobacter freundii CD-9 was found to degrade approximately 88% of this compound within 72 hours under optimal conditions (pH 6.3, 77 mg/L substrate concentration, and 6% v/v inoculum).[5][7][8]

The primary metabolic pathway for microbial degradation involves the cleavage of the ester bond, leading to the formation of less toxic metabolites such as 3-phenoxybenzoic acid and 2-(4-chlorophenyl)-3-methylbutyric acid.[10]

| Environmental Compartment | Half-Life (t1/2) | Conditions | Reference |

| River Water (Photolysis) | 4 - 15 days | [3] | |

| Soil Surface (Photolysis) | 1 - 18 days | [3] | |

| Soil (Aerobic) | 15 days - 3 months | Varies with soil type and conditions | [3] |

| Soil (Specific Study 1) | 17.7 - 25.3 days | Depending on soil type (huangni vs. qingzi) | [7] |

| Plants | ~14 days | [3] |

Table 2: Degradation Half-Life of this compound in Various Environmental Compartments

Environmental Mobility

Soil Mobility and Leaching

Due to its strong adsorption to soil particles and low water solubility, this compound has very low mobility in soil.[3][10]

-

Adsorption: this compound exhibits a high soil organic carbon-water (B12546825) partitioning coefficient (Koc), with reported values around 5,300, indicating strong binding to soil organic matter.[4] In sediments, log Koc values have been measured in the range of 4.04 to 4.22.[4] This strong adsorption limits its downward movement through the soil profile.[3]

-

Leaching: Leaching studies have demonstrated that this compound is not expected to leach to groundwater.[1][3][6] More than 95% of applied this compound remained in the treated portion of soil columns in laboratory experiments.[3] Field studies have also confirmed its limited vertical and lateral movement in soil.[3]

Transport in Water

While direct leaching into groundwater is unlikely, this compound can enter aquatic systems through surface runoff and soil erosion due to its association with soil particles.[10] Once in aquatic environments, it tends to partition from the water column to sediment and suspended organic matter.[11]

Bioaccumulation and Ecotoxicity

This compound's high lipophilicity (log Kow of 6.2) indicates a potential for bioaccumulation in aquatic organisms.[3][5]

-

Bioconcentration Factor (BCF): Studies have measured Bioconcentration Factors (BCFs) for this compound in various aquatic organisms. In a 30-day aquatic ecosystem study, BCFs were 100 for fish, 491 for snails, and 412 for algae.[4] A steady-state BCF of 4,700 was measured in the eastern oyster (Crassostrea virginica) in a 28-day laboratory study.[4]

-

Ecotoxicity: this compound is highly toxic to fish and aquatic invertebrates.[1][3][6][12] The 96-hour LC50 (lethal concentration for 50% of the test population) for fish ranges from 0.3 µg/L to 200 µg/L, depending on the species.[3] It is also extremely toxic to bees.[1][12]

| Organism | BCF Value | Duration | Reference |

| Fish | 100 | 30 days | [4] |

| Snails | 491 | 30 days | [4] |

| Algae | 412 | 30 days | [4] |

| Eastern Oyster (Crassostrea virginica) | 4,700 | 28 days (steady-state) | [4] |

Table 3: Bioconcentration Factors (BCF) of this compound in Aquatic Organisms

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the literature for determining the environmental fate of this compound.

Soil Degradation Study (Aerobic)

Objective: To determine the rate of aerobic degradation of this compound in soil.

Methodology:

-

Soil Selection and Preparation: Select representative soil types (e.g., sandy loam, clay loam). Sieve the soil to remove large particles and debris. Characterize the soil for properties such as pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Prepare a stock solution of radiolabeled (e.g., 14C) or non-labeled this compound. Apply the this compound solution to the soil samples to achieve the desired concentration.

-

Incubation: Incubate the treated soil samples in the dark under controlled temperature and moisture conditions (e.g., 25°C and 60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling and Analysis: Collect soil samples at predetermined time intervals. Extract this compound and its degradation products from the soil using an appropriate organic solvent (e.g., acetonitrile (B52724), ethyl acetate). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify major metabolites.

-

Data Analysis: Calculate the half-life (DT50) of this compound in the soil by fitting the concentration data to a first-order or other appropriate kinetic model.[13]

Photodegradation in Water Study

Objective: To determine the rate of photodegradation of this compound in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in a sterile, buffered aqueous solution (e.g., pH 7) or in natural water. The use of a co-solvent like acetonitrile may be necessary due to this compound's low water solubility.

-

Irradiation: Place the solution in quartz tubes or other UV-transparent vessels. Irradiate the samples with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature during the experiment. Include dark controls to account for abiotic degradation processes other than photolysis.

-

Sampling and Analysis: Collect samples from the irradiated and dark control solutions at various time points. Analyze the samples for the concentration of this compound using HPLC with a UV detector.

-

Data Analysis: Determine the rate constant and half-life of photolysis by plotting the natural log of the this compound concentration versus time.

Soil Adsorption/Desorption Study (Batch Equilibrium)

Objective: To determine the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) of this compound.

Methodology:

-

Soil and Solution Preparation: Use a range of characterized soils with varying organic carbon content. Prepare a solution of this compound in a 0.01 M CaCl2 solution.

-